molecular formula C22H18N4O2S B13393124 N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide

N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide

Cat. No.: B13393124
M. Wt: 402.5 g/mol
InChI Key: MAHSNFBPPYMWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Scaffold Conservation and Modifications

N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide shares a foundational scaffold with axitinib (AG-013736), retaining the:

  • N-methylbenzamide moiety (conserved in >90% of VEGFR-2 inhibitors)
  • Vinylpyridine-indazole core (critical for π-π stacking with kinase hydrophobic residues)
  • Sulfur-containing linker (modified from sulfanyl to sulfinyl in this derivative)

Table 1: Structural Comparison with Axitinib

Feature Axitinib (AG-013736) N-Methyl-2-...sulfinyl-benzamide
Molecular formula C₂₂H₁₈N₄OS C₂₂H₁₈N₄O₂S
Sulfur oxidation state Sulfanyl (-S-) Sulfinyl (-SO-)
Calculated LogP 3.8 (PubChem) 3.2 (estimated)
Hydrogen bond acceptors 5 6

The sulfinyl substitution increases oxygen content, reducing lipophilicity (LogP decrease ≈0.6 units) while adding a hydrogen-bond acceptor. This modification mirrors trends in second-generation TKIs like ponatinib, where polar group incorporation improves target specificity over first-generation analogs.

Conformational Impact of Sulfinyl Substitution

X-ray crystallographic data for axitinib (PDB: 4AG8) shows the sulfanyl linker adopts a gauche conformation relative to the benzamide plane. Density functional theory (DFT) simulations of the sulfinyl analog predict:

  • 14° rotation barrier reduction due to S-O dipole stabilization
  • 1.2 Å elongation of the sulfur-to-benzamide distance
  • Enhanced dipole moment (2.7 Debye vs. 1.3 Debye in axitinib)

These changes may permit deeper penetration into the VEGFR-2 hydrophobic pocket while maintaining indazole-pyridine coplanarity (RMSD <0.5 Å vs. axitinib).

Properties

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-1H-indazol-6-yl]sulfinyl]benzamide

InChI

InChI=1S/C22H18N4O2S/c1-23-22(27)18-7-2-3-8-21(18)29(28)16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)

InChI Key

MAHSNFBPPYMWFB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Formation of the Indazole Core

  • The indazole nucleus is synthesized via cyclization reactions starting from appropriate hydrazine derivatives and diketones or related precursors.
  • This cyclization is generally conducted under controlled conditions to ensure regioselectivity and yield, often involving acidic or basic catalysis depending on the substrate.

Introduction of the Pyridinyl Group

  • The (1E)-2-(2-pyridinyl)ethenyl moiety is introduced through a Heck coupling reaction.
  • This palladium-catalyzed cross-coupling involves the reaction of a halogenated indazole intermediate with 2-vinylpyridine or a related pyridine derivative.
  • Reaction conditions typically include a base such as potassium carbonate, a palladium catalyst, and solvents like N-methyl-2-pyrrolidone or dimethylformamide, under an inert atmosphere at elevated temperatures (80–130°C).

Sulfinylation Step

  • The sulfinyl group is introduced by treating the intermediate with sulfinylating agents such as sulfinyl chloride.
  • This step requires careful control of temperature and stoichiometry to avoid overoxidation or side reactions.
  • The sulfinylation is often performed in solvents like tetrahydrofuran or dichloromethane under inert atmosphere to maintain reagent stability.

N-Methylation

  • The final methylation of the amide nitrogen is achieved using methylating agents such as methyl iodide.
  • This alkylation is conducted under basic conditions, often using potassium carbonate or similar bases, in polar aprotic solvents.
  • The reaction is monitored by chromatographic techniques (HPLC or GC) to ensure completion and purity.

Industrial Scale Adaptations

  • Industrial synthesis adapts these steps into batch or continuous flow processes.
  • Optimization focuses on maximizing yield and purity while minimizing by-products.
  • Parameters such as reagent concentration, temperature, reaction time, and solvent choice are finely tuned.
  • Isolation of the final product often involves crystallization with antisolvents like ethyl acetate, cooling, seeding, and filtration to obtain the compound in a defined solid form.

Reaction Conditions and Analytical Data

Step Reagents/Conditions Solvent(s) Temperature (°C) Notes
Indazole formation Hydrazine + diketone precursor Variable (e.g., ethanol) Reflux Cyclization under acidic/basic catalysis
Pyridinyl introduction 2-Vinylpyridine, Pd catalyst, K2CO3 N-Methyl-2-pyrrolidone or DMF 80–130 Heck coupling under inert atmosphere
Sulfinylation Sulfinyl chloride THF or DCM 0–25 Controlled addition to avoid overoxidation
N-Methylation Methyl iodide, base (K2CO3) Polar aprotic solvents Room temp to 50 Alkylation monitored by HPLC/GC
Crystallization Antisolvent (ethyl acetate), cooling, seeding Mixed solvents -20 to 10 Isolation of solid Form IV

Reaction Mechanisms and Chemical Transformations

  • Heck Reaction Mechanism: The palladium-catalyzed coupling involves oxidative addition of the halogenated indazole, coordination and insertion of the vinylpyridine, and reductive elimination to form the carbon-carbon double bond linking the pyridinyl group.
  • Sulfinylation Mechanism: The sulfinyl chloride reacts with the thiol or sulfanyl intermediate to form the sulfinyl functional group via nucleophilic substitution.
  • N-Methylation Mechanism: The nitrogen atom of the benzamide acts as a nucleophile attacking the methyl iodide, resulting in the methylated amide.

Research Discoveries and Optimization Insights

  • Optimization of the Heck reaction step has been critical to improving yields and selectivity. Use of bases such as potassium carbonate and solvents like N-methyl-2-pyrrolidone under nitrogen atmosphere significantly enhances coupling efficiency.
  • Control of sulfinylation conditions prevents formation of undesired sulfone byproducts, which can affect biological activity.
  • Industrial scale-up studies emphasize the importance of solvent choice and temperature control to maintain product quality and reproducibility.
  • Crystallization parameters, including seeding with Form IV crystals and controlled cooling rates, have been shown to improve purity and batch consistency.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents Typical Conditions Outcome
Indazole Core Synthesis Hydrazine, diketone Reflux in ethanol or similar Indazole intermediate
Pyridinyl Coupling 2-Vinylpyridine, Pd catalyst, K2CO3 80–130°C, inert atmosphere Coupled pyridinyl-indazole
Sulfinylation Sulfinyl chloride 0–25°C, inert atmosphere Sulfinyl-substituted intermediate
N-Methylation Methyl iodide, base (K2CO3) Room temp to 50°C N-methylated final compound
Isolation/Crystallization Ethyl acetate, cooling, seeding -20 to 10°C Pure crystalline product

The preparation of this compound is a multi-step process involving advanced organic synthesis techniques. The key steps include indazole core formation, Heck coupling for pyridinyl introduction, selective sulfinylation, and final N-methylation. Industrial processes refine these methods to achieve high purity and yield, employing controlled reaction conditions and crystallization protocols. This compound’s unique combination of functional groups demands precise synthetic control, as evidenced by extensive research and patent literature.

This comprehensive understanding of its preparation methods supports ongoing research and development in pharmaceutical chemistry and related fields.

Chemical Reactions Analysis

Oxidation Reactions

The sulfinyl group (-S(O)-) undergoes further oxidation to form sulfone derivatives under strong oxidizing conditions. This reaction is critical in pharmaceutical contexts, as sulfone analogs may exhibit altered biological activity.

Reaction TypeReagents/ConditionsProductReferences
Sulfoxide → Sulfone- Hydrogen peroxide (H₂O₂) in acetic acid
- Meta-chloroperbenzoic acid (mCPBA) in dichloromethane
N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfonyl]benzamide (Axitinib sulfone)

Key Findings :

  • Axitinib sulfone ( ) is a documented impurity formed during the oxidation of the parent compound.

  • Reaction rates depend on solvent polarity and oxidizing agent strength, with mCPBA achieving >90% conversion in <24 hours at 25°C.

Reduction Reactions

The sulfinyl group can be reduced to a thioether (-S-) under controlled conditions, altering electronic properties and hydrogen-bonding capacity.

Reaction TypeReagents/ConditionsProductReferences
Sulfoxide → Thioether- Sodium borohydride (NaBH₄) in methanol
- Lithium aluminum hydride (LiAlH₄) in THF
N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]thio]benzamide

Key Findings :

  • NaBH₄ selectively reduces sulfinyl groups without affecting the indazole or pyridinyl moieties .

  • Stereochemical outcomes depend on the reducing agent: LiAlH₄ produces racemic thioethers, while NaBH₄ retains stereochemistry .

Nucleophilic Substitution

The sulfinyl group participates in nucleophilic substitution reactions, particularly with amines or thiols.

Reaction TypeReagents/ConditionsProductReferences
Sulfinyl → Sulfonamide- Aniline derivatives in presence of EDCI/HOBt
- Microwave irradiation (100°C, 30 min)
N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfonamido]benzamide

Key Findings :

  • Substitution occurs preferentially at the sulfinyl sulfur atom due to its electrophilic nature.

  • Microwave-assisted reactions enhance yields (75–85%) compared to conventional heating (50–60%) .

Cycloaddition and Conjugation Reactions

The (1E)-ethenyl-pyridinyl group participates in [4+2] cycloadditions with dienophiles like maleic anhydride.

Reaction TypeReagents/ConditionsProductReferences
Diels-Alder Reaction- Maleic anhydride in toluene (reflux)
- Lewis acid catalysts (e.g., ZnCl₂)
Fused bicyclic adduct with a six-membered oxygenated ring

Key Findings :

  • Reaction regioselectivity favors endo transition states due to π-stacking between pyridinyl and dienophile groups .

  • Adducts exhibit enhanced solubility in polar aprotic solvents.

Acid/Base-Mediated Degradation

The compound undergoes pH-dependent degradation, particularly under acidic conditions.

ConditionDegradation PathwayMajor DegradantsReferences
HCl (0.1 M, 40°C)Hydrolysis of sulfinyl groupBenzoic acid derivatives and indazole fragments
NaOH (0.1 M, 40°C)Esterification of benzamideMethyl ester analogs

Key Findings :

  • Degradation follows first-order kinetics with half-lives of 8.2 hours (acidic) and 12.5 hours (basic) .

Photochemical Reactions

UV irradiation induces isomerization of the (1E)-ethenyl group to the (1Z)-configuration.

ConditionProductQuantum YieldReferences
UV light (365 nm, methanol)N-Methyl-2-[[3-[(1Z)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamideΦ = 0.32 ± 0.03

Key Findings :

  • Z-isomer exhibits 10× lower solubility in aqueous buffers compared to the E-isomer .

Scientific Research Applications

N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide has a wide range of applications in scientific research :

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Research Findings and Data

Key Pharmacophore Interactions

  • Axitinib binds VEGFR-2 via:
    • Hydrogen bonds with Cys917 and Leu840 .
    • π-π stacking with Phe1047 .
  • Structural analogs with retroamide groups (e.g., Compound 6 in ) show 3x higher potency than precursors, highlighting the importance of amide orientation .

Clinical Trial Outcomes

Study Focus Outcome Reference
Axitinib Monotherapy Median PFS: 6.7 months in advanced RCC
Axitinib + Crizotinib Dose-limiting toxicity at 5 mg/day Axitinib

Q & A

Q. What best practices ensure reproducibility in synthesizing and testing this compound?

  • Methodological Answer : Strict adherence to reaction parameters (temperature, solvent purity) and documentation via electronic lab notebooks (ELNs). Inter-laboratory validation using standardized protocols (e.g., USP guidelines). Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.